2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid
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Description
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromothiophene ring attached to an ethylidene group, which is connected to an amino-oxy acetic acid group . The InChI code for this compound is 1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3,10H,1,4H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been utilized in the synthesis of triorganotin(IV) derivatives, characterized by various spectroscopic techniques and elemental analyses. These derivatives adopt a polymeric configuration, providing insights into their structural properties (Baul et al., 2002).
Heterocyclic Syntheses
- Related bromothiophen carboxylic acids have been used in the synthesis of heterocyclic compounds like thienopyridinones and thienopyranones, demonstrating versatility in organic syntheses (Ames & Ribeiro, 1975).
Novel Compound Synthesis
- The compound is part of a group used in synthesizing new heterocyclic compounds, like triazole and coumarin-derived substances, which are characterized by spectroscopic measurements (Gümükçüoğlu & Imran, 2019).
Application in Organometallic Chemistry
- Its structural features have implications in organometallic chemistry, contributing to the understanding of ligand coordination and bonding (El-Ahl, 2000).
Potential in Pharmacology and Materials Science
- While specific applications in pharmacology and materials science for this exact compound weren't directly identified, structurally similar compounds have demonstrated significant potential in these fields (Park et al., 2016).
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPDCZHJVTWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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